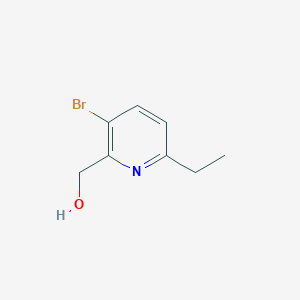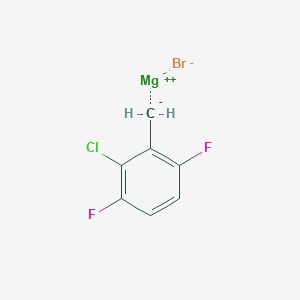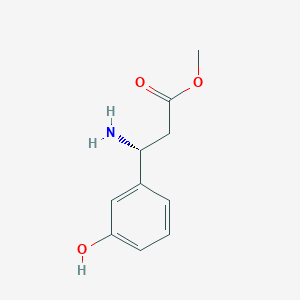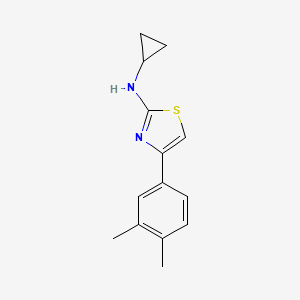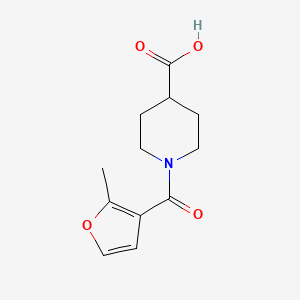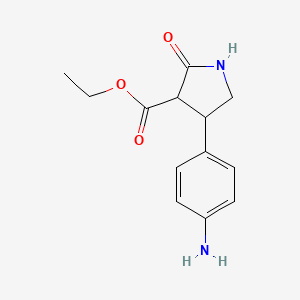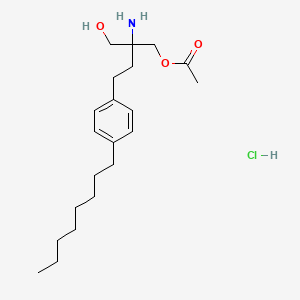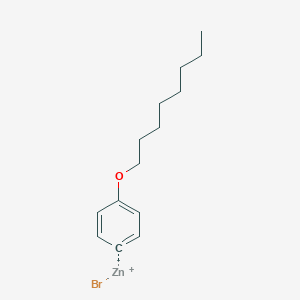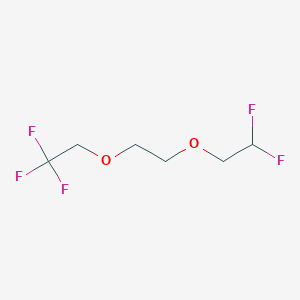
1-Difluoroethoxy-2-Trifluoroethoxyethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Difluoroethoxy-2-Trifluoroethoxyethane is an organofluorine compound with the molecular formula C₆H₉F₅O₂. It is known for its unique chemical structure, which includes both difluoroethoxy and trifluoroethoxy groups. This compound is used in various scientific research applications due to its distinct properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Difluoroethoxy-2-Trifluoroethoxyethane typically involves the reaction of difluoroethanol with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-2 atm. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial production, the process is scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction is monitored to ensure consistent product quality. The product is then purified using distillation or chromatography techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1-Difluoroethoxy-2-Trifluoroethoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or halides.
Aplicaciones Científicas De Investigación
1-Difluoroethoxy-2-Trifluoroethoxyethane is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential drug candidate for targeting specific molecular pathways.
Industry: In the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Difluoroethoxy-2-Trifluoroethoxyethane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, affecting their activity and function. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Difluoroethane: A simpler compound with only difluoroethoxy groups.
1,1,1-Trifluoroethane: Contains only trifluoroethoxy groups.
2-(1,1-Difluoroethoxy)-1,1,1-Trifluoroethane: A closely related compound with similar functional groups.
Uniqueness
1-Difluoroethoxy-2-Trifluoroethoxyethane is unique due to the presence of both difluoroethoxy and trifluoroethoxy groups in its structure. This dual functionality provides it with distinct chemical and physical properties, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C6H9F5O2 |
|---|---|
Peso molecular |
208.13 g/mol |
Nombre IUPAC |
2-[2-(2,2-difluoroethoxy)ethoxy]-1,1,1-trifluoroethane |
InChI |
InChI=1S/C6H9F5O2/c7-5(8)3-12-1-2-13-4-6(9,10)11/h5H,1-4H2 |
Clave InChI |
ZWTPNQIKYGASCO-UHFFFAOYSA-N |
SMILES canónico |
C(COCC(F)(F)F)OCC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3AR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B14891918.png)
![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one hydrochloride](/img/structure/B14891920.png)
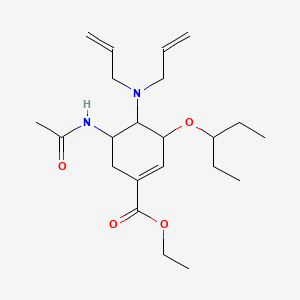
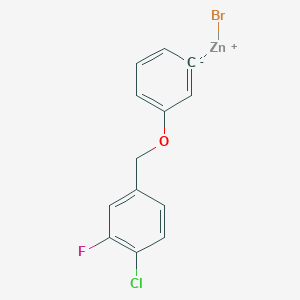
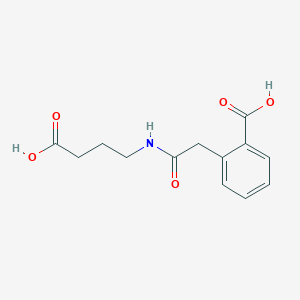
![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)
